Zarzissine

Description

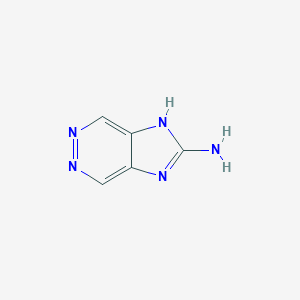

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazo[4,5-d]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBPEINWQQOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166939 | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160568-14-9 | |

| Record name | 1H-Imidazo[4,5-d]pyridazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160568-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zarzissine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zarzissine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zarzissine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a marine-derived natural product that has attracted attention within the scientific community for its notable cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on the experimental methodologies employed. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated from the Mediterranean sponge Anchinoe paupertas.[1][2][3] Sponges of the genus Anchinoe, like many marine invertebrates, are known to be a rich source of novel secondary metabolites with diverse biological activities. The discovery of this compound adds to the growing number of bioactive compounds identified from marine ecosystems, highlighting their potential as a source for new therapeutic agents.

Chemical Properties

This compound is a guanidine alkaloid with a unique 4,5-guanidino-pyridazine core structure.[1] Its chemical identity has been established as 1H-imidazo[4,5-d]pyridazin-2-amine, with the molecular formula C₅H₅N₅.[4][5] The structure of this compound was elucidated through extensive spectroscopic analysis, including 2D NMR techniques.[1][2][4]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a panel of human and murine tumor cell lines, establishing it as a compound of interest for anticancer research.[1][2][4] In addition to its cytotoxic effects, this compound has also shown modest antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the yeasts Candida albicans and Candida tropicalis.[2] While the precise mechanism of its cytotoxic action has not been fully elucidated, its chemical structure suggests potential interactions with key cellular pathways involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Isolation Yield of this compound

| Parameter | Value | Source |

| Natural Source | Anchinoe paupertas (Mediterranean sponge) | [1][2] |

| Yield (wet weight) | 0.0003% | [2] |

| Isolated Amount | 12.5 mg | [2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Effective Concentration |

| P-388 | Murine Leukemia | 5 µg/ml |

| KB | Human Nasopharyngeal Carcinoma | 5 µg/ml |

| NSCLC-N6 | Human Lung Carcinoma | 10 µg/ml |

Source:[2]

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | Inhibition Diameter (100 µg) |

| Staphylococcus aureus | Gram-positive bacterium | 12 mm |

| Candida albicans | Yeast | 10 mm |

| Candida tropicalis | Yeast | 11 mm |

Source:[2]

Experimental Protocols

The following section details the experimental procedures for the isolation and characterization of this compound from its natural source.

Isolation of this compound

The isolation of this compound from the sponge Anchinoe paupertas was achieved through a multi-step process involving extraction and chromatography.

1. Extraction:

-

The sponge material was extracted with a solvent to obtain a crude extract.

-

The resulting aqueous phase was then extracted with dichloromethane (CH₂Cl₂).

2. Chromatographic Purification:

-

The CH₂Cl₂ extract was subjected to column chromatography on silica gel.

-

Elution with a solvent system of CH₂Cl₂-MeOH (9:1) was used to separate the fractions.

-

The fraction containing this compound was further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

-

The HPLC was performed on an RP-18 column with a mobile phase of MeOH-H₂O (8:2).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR techniques were employed to determine the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.

Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated in the available scientific literature. Further research is required to determine the specific molecular targets and mechanisms of action.

Conclusion

This compound represents a promising natural product with potent cytotoxic activity. This guide has summarized the key findings related to its discovery, isolation from Anchinoe paupertas, and initial biological characterization. The detailed experimental protocols and quantitative data provided herein offer a solid foundation for future research aimed at exploring the therapeutic potential of this compound and its analogs. Further investigation into its mechanism of action is warranted to fully understand its potential as a lead compound in the development of new anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical screen for modulators of mRNA translation identifies a distinct mechanism of toxicity for sphingosine kinase inhibitors | PLOS Biology [journals.plos.org]

- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paradoxical signaling pathways in developing thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacopeia of the Seas: A Technical Guide to the Extraction of Secondary Metabolites from Hymedesmia (Hymedesmia) paupertas

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine sponge Hymedesmia (Hymedesmia) paupertas (Bowerbank, 1866), a member of the family Hymedesmiidae, represents a compelling yet underexplored frontier in the quest for novel marine natural products. While specific phytochemical investigation into this species is nascent, its taxonomic classification points towards a rich potential for the discovery of bioactive secondary metabolites. The family Hymedesmiidae is a known producer of a diverse array of chemical entities, including alkaloids, terpenoids, steroids, and nucleoside derivatives, many of which exhibit promising pharmacological activities such as cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive framework for the systematic extraction, isolation, and characterization of secondary metabolites from H. (H.) paupertas, drawing upon established methodologies for marine sponge natural product chemistry and insights from closely related species.

Introduction: The Chemical Ecology of Hymedesmia

Marine sponges, as sessile filter-feeders, have evolved a sophisticated chemical defense system to ward off predators, prevent microbial colonization, and compete for space. This has resulted in the biosynthesis of a vast and structurally diverse array of secondary metabolites. The family Hymedesmiidae, to which H. (H.) paupertas belongs, is a prolific source of such compounds.[1][2][3] While research on H. (H.) paupertas is limited, studies on other members of the Hymedesmiidae family, such as those from the genera Phorbas and Hemimycale, have yielded a multitude of bioactive molecules.[1][2]

Notably, a species historically referred to as Phorbas paupertas (with taxonomic links to the former classification of Anchinoe paupertas) has been shown to produce the cytotoxic pyridazine derivative, zarzissine, and the antimicrobial agent, p-hydroxybenzaldehyde.[1] Furthermore, a recent investigation of an unidentified Hymedesmia species from the Red Sea led to the isolation of nucleosides (thymidine and uridine), purine and pyrimidine bases (adenine, thymine, and uracil), and a cerebroside, named hymedesmoside.[4][5] These findings underscore the potential of H. (H.) paupertas as a source of novel chemical scaffolds for drug discovery.

Proposed Extraction and Isolation Workflow

The successful extraction and isolation of secondary metabolites from H. (H.) paupertas necessitates a systematic and multi-step approach. The following workflow is a generalized protocol that can be adapted based on the specific chemical properties of the target compounds.

References

- 1. Bioactive natural products from marine sponges belonging to family Hymedesmiidae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into the Marine Alkaloid Zarzissine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a cytotoxic guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas.[1][2][3][4] As a member of the marine-derived alkaloid family, a group of compounds known for their structural diversity and potent biological activities, this compound has garnered interest for its potential in anticancer research.[5][6][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data, a generalized experimental protocol for its isolation and characterization, and a plausible mechanism of action based on the known signaling pathways of related cytotoxic alkaloids.

Please Note: The original quantitative spectroscopic data for this compound, as published in the primary literature (Bouaicha et al., 1994), could not be accessed for this review. The data presented herein for a related marine guanidine alkaloid, crambescidin 359, is for illustrative purposes to demonstrate the expected data format and general spectroscopic features of this class of compounds.

Chemical Structure and Origin

This compound is chemically identified as 1H-imidazo[4,5-d]pyridazin-2-amine. It is a novel 4,5-guanidino-pyridazine compound with the molecular formula C₅H₅N₅ and a molecular weight of 135.13 g/mol .[3] Its natural source is the marine sponge Anchinoe paupertas.[1][2][3][4]

Illustrative Spectroscopic Data of a Related Marine Guanidine Alkaloid: Crambescidin 359

The following tables present the ¹H and ¹³C NMR data for crambescidin 359, a polycyclic guanidine alkaloid, to serve as an example of the spectroscopic data for this class of marine natural products.

Table 1: ¹H NMR Spectroscopic Data of Crambescidin 359 (in CD₃OD)[9]

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 3.55 | m | |

| 3 | 2.10, 2.25 | m | |

| 4 | 3.90 | m | |

| 6 | 4.15 | d | 9.0 |

| 8 | 2.05, 2.20 | m | |

| 9 | 1.80, 2.00 | m | |

| 10 | 1.55, 1.75 | m | |

| 11 | 3.45 | m | |

| 12 | 3.20 | m | |

| 13 | 3.60 | m | |

| 15 | 7.10 | d | 8.0 |

| 16 | 6.80 | d | 8.0 |

| 18 | 3.10 | t | 7.0 |

| 19 | 1.70 | m | |

| 20 | 1.40 | m | |

| 21 | 0.90 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data of Crambescidin 359 (in CD₃OD)[9]

| Position | Chemical Shift (δ) ppm |

| 2 | 52.5 |

| 3 | 30.0 |

| 4 | 60.0 |

| 5 | 158.0 |

| 6 | 65.0 |

| 7 | 160.0 |

| 8 | 28.0 |

| 9 | 25.0 |

| 10 | 35.0 |

| 11 | 45.0 |

| 12 | 50.0 |

| 13 | 55.0 |

| 14 | 130.0 |

| 15 | 120.0 |

| 16 | 115.0 |

| 17 | 140.0 |

| 18 | 40.0 |

| 19 | 32.0 |

| 20 | 22.0 |

| 21 | 14.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a novel compound. For a molecule like this compound (C₅H₅N₅), the expected [M+H]⁺ ion would be at m/z 136.0623.

Infrared (IR) Spectroscopy

The IR spectrum of a guanidine-containing compound would typically show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9][10][11][12]

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of a marine natural product like this compound, based on standard methodologies.[13][14][15][16]

-

Collection and Extraction: The marine sponge (Anchinoe paupertas) is collected and freeze-dried. The dried material is then extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol, to obtain a crude extract.[13]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.[17]

-

Chromatographic Purification: The fractions obtained from solvent partitioning are further purified using a combination of chromatographic techniques. This typically involves:

-

Column Chromatography: Using silica gel or reversed-phase C18 silica gel as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for final purification to yield the pure compound.[17]

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework and the connectivity of atoms.[18][19][20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[22][23][24][25]

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[11][12]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

-

Mandatory Visualizations

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Plausible Signaling Pathway for Cytotoxicity

The cytotoxic activity of many marine alkaloids is attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.[26][27][28] While the specific mechanism of this compound has not been fully elucidated, a plausible pathway involves the inhibition of pro-survival pathways such as PI3K/Akt and MAPK, leading to the activation of apoptotic caspases.[29][27][28]

Caption: Plausible cytotoxic signaling pathway of this compound.

References

- 1. This compound, a new cytotoxic guanidine alkaloid from the Mediterranean sponge Anchinoe paupertas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Normonanchocidins A, B and D, New Pentacyclic Guanidine Alkaloids from the Far-Eastern Marine Sponge Monanchora pulchra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Guanidine hydrochloride(50-01-1) IR Spectrum [m.chemicalbook.com]

- 10. Guanidine nitrate(506-93-4) IR Spectrum [chemicalbook.com]

- 11. Characterization of the guanidine hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.as.uky.edu [chem.as.uky.edu]

- 19. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Biosynthesis of Guanidine Alkaloids in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate and diverse chemical structures of guanidine alkaloids isolated from marine sponges have long captivated the interest of the scientific community. These compounds exhibit a wide range of potent biological activities, making them promising candidates for drug discovery and development. However, a comprehensive understanding of their biosynthesis has remained elusive, with many proposed pathways being largely hypothetical. This technical guide provides an in-depth overview of the current knowledge on the biosynthetic pathways of guanidine alkaloids in marine sponges, with a focus on experimentally validated steps, key precursors, and proposed enzymatic transformations.

Proposed Biosynthetic Pathways: A Hybrid Origin

The biosynthesis of cyclic guanidine alkaloids, such as the crambescins, batzelladines, and crambescidins, is believed to follow a convergent pathway that combines elements from both fatty acid and amino acid metabolism. The core hypothesis, supported by experimental evidence, posits a mixed polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) origin for these complex molecules.

The key precursors for the biosynthesis of crambescin-type alkaloids in the marine sponge Crambe crambe have been identified through ex situ feeding experiments with radiolabeled compounds as L-arginine and fatty acids.[1] This pivotal finding has reshaped the understanding of how these intricate structures are assembled in nature.

The proposed biosynthetic pathway can be summarized as follows:

-

Formation of a Guanidinylated Pyrrolinium Ion: L-arginine, a primary metabolite, is hypothesized to undergo an oxidative decarboxylation to form a reactive pyrrolinium ion. This intermediate retains the guanidine group from arginine and serves as a key building block for the cyclic guanidine core.

-

Activation of Fatty Acid Precursors: Concurrently, fatty acids are activated, likely as coenzyme A (CoA) thioesters, and undergo modifications by PKS-like enzymes to introduce β-keto functionalities. These activated fatty acid derivatives provide the carbon backbone for the alkaloid structure.

-

Tethered Biginelli-like Reaction: The central and most critical step in the proposed pathway is a "tethered Biginelli-like reaction."[1] This reaction involves the condensation of the guanidinylated pyrrolinium ion with the β-keto fatty acid derivative. This intramolecular cyclization cascade is believed to be responsible for the formation of the characteristic bicyclic guanidine core found in many of these alkaloids.

This biosynthetic strategy provides a logical framework for the generation of the diverse array of guanidine alkaloids observed in marine sponges, with variations in the fatty acid chain length and substitution patterns contributing to the chemical diversity.

Experimental Evidence and Methodologies

The most direct experimental evidence supporting the proposed biosynthetic pathway comes from radiolabeled precursor feeding experiments conducted on the marine sponge Crambe crambe. These experiments have provided invaluable insights into the origins of the carbon and nitrogen atoms within the crambescin skeleton.

Radiolabeled Precursor Feeding Experiments

Objective: To identify the primary metabolic precursors of crambescin alkaloids in Crambe crambe.

Methodology:

-

Sponge Collection and Acclimatization: Specimens of Crambe crambe were collected and maintained in a controlled aquarium environment to acclimate before the feeding experiments.

-

Preparation of Radiolabeled Precursors: L-[guanido-¹⁴C]arginine and [¹⁴C]fatty acids were used as radiolabeled tracers.

-

Incubation: The sponge explants were incubated in seawater containing the radiolabeled precursors for a defined period, allowing for the uptake and incorporation of the tracers into the sponge's metabolic pathways.

-

Extraction and Purification: After the incubation period, the sponge tissues were harvested, and the guanidine alkaloids were extracted using appropriate organic solvents. The crude extracts were then subjected to chromatographic separation techniques (e.g., HPLC) to isolate and purify the crambescin alkaloids.

-

Detection and Quantification of Radioactivity: The radioactivity incorporated into the purified crambescin alkaloids was measured using a scintillation counter or other suitable radiation detection methods. The specific incorporation of the radiolabel was determined by comparing the radioactivity of the isolated alkaloids with the initial radioactivity of the precursor.

Key Findings:

The results of these feeding experiments demonstrated the efficient incorporation of both radiolabeled arginine and fatty acids into the crambescin structure, providing strong evidence for their role as primary precursors.[1]

Quantitative Data

While the seminal study by Silva et al. (2019) qualitatively demonstrated the incorporation of radiolabeled precursors, specific quantitative data on the percentage of incorporation or enzyme kinetics are not yet publicly available. The following table summarizes the key findings from this study in a qualitative manner.

| Precursor Fed | Target Alkaloid Family | Result of Incorporation | Reference |

| L-[guanido-¹⁴C]arginine | Crambescins | Significant incorporation of radioactivity observed. | [1] |

| [¹⁴C]Fatty Acids | Crambescins | Significant incorporation of radioactivity observed. | [1] |

Further research is required to quantify the efficiency of precursor incorporation and to elucidate the kinetics of the enzymatic reactions involved.

Enzymology and Genetic Basis: The Next Frontier

Despite the significant progress in elucidating the precursors and key chemical transformations in guanidine alkaloid biosynthesis, the specific enzymes and the underlying genetic machinery remain largely uncharacterized. The involvement of PKS and NRPS-like enzymes is strongly suggested by the chemical structure of the alkaloids and the nature of their precursors.

Genomic and transcriptomic analyses of guanidine alkaloid-producing sponges and their associated microbial symbionts are crucial next steps to identify the biosynthetic gene clusters (BGCs) responsible for the production of these compounds. The identification of these BGCs would open the door to:

-

Heterologous expression: The expression of the biosynthetic genes in a more tractable host organism (e.g., bacteria or yeast) could enable the sustainable production of these valuable compounds and facilitate the study of the individual enzymes.

-

Enzyme characterization: The isolated enzymes could be biochemically characterized to determine their substrate specificity, catalytic mechanisms, and kinetic parameters.

-

Metabolic engineering: The genetic manipulation of the BGCs could lead to the production of novel, non-natural guanidine alkaloid derivatives with potentially improved or novel biological activities.

Recent transcriptomic studies on Crambe crambe have begun to shed light on the metabolic potential of this sponge and its symbionts, but direct links to guanidine alkaloid biosynthesis are still under investigation.

Visualizing the Biosynthetic and Experimental Pathways

To provide a clearer understanding of the proposed biosynthetic pathway and the experimental workflow used to investigate it, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of cyclic guanidine alkaloids.

Caption: Experimental workflow for radiolabeled precursor feeding studies.

Future Outlook and Implications for Drug Development

The elucidation of the biosynthetic pathways of guanidine alkaloids in marine sponges is a rapidly advancing field with significant implications for drug development. A deeper understanding of the enzymatic machinery will not only provide a sustainable route for the production of these complex molecules but will also enable the generation of novel analogs through metabolic engineering. The unique biological activities of these compounds, coupled with the potential for combinatorial biosynthesis, make them a highly attractive platform for the development of new therapeutic agents. Future research should focus on the identification and characterization of the key biosynthetic enzymes and their corresponding genes, which will unlock the full potential of these remarkable natural products.

References

Zarzissine: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a novel guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas. As a member of the marine-derived alkaloid family, a class of compounds known for their diverse and potent biological activities, this compound has demonstrated notable cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, including quantitative data, detailed experimental protocols for key assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Biological Activity Data

The biological activities of this compound have been quantitatively assessed through cytotoxicity and antimicrobial assays. The following tables summarize the key findings from the initial studies.

Cytotoxic Activity

This compound has exhibited significant cytotoxicity against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Description | IC50 (µg/mL) |

| KB | Human nasopharyngeal carcinoma | 5 |

| NSCLC-N6 | Human non-small cell lung carcinoma | 10 |

| P-388 | Murine leukemia | 12 |

Table 1: Cytotoxic Activity of this compound

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against a Gram-positive bacterium and two yeast strains. The activity was determined by measuring the diameter of the inhibition zone in a disc diffusion assay.

| Microorganism | Type | Inhibition Zone (100 µ g/disc ) |

| Staphylococcus aureus | Gram-positive bacterium | 12 mm |

| Candida albicans | Yeast | 10 mm |

| Candida tropicalis | Yeast | 11 mm |

Table 2: Antimicrobial Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. While the complete, specific protocols from the original isolation and testing of this compound are not fully detailed in the primary literature, this section provides representative, in-depth protocols for the types of assays conducted.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be measured spectrophotometrically.

Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell lines (e.g., KB, NSCLC-N6, P-388) in appropriate complete culture medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations to be tested.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Assay: Kirby-Bauer Disc Diffusion Test

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Protocol:

-

Preparation of Inoculum:

-

From a pure culture of the test microorganism (Staphylococcus aureus, Candida albicans, or Candida tropicalis), inoculate a tube of sterile nutrient broth.

-

Incubate the broth at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 30°C for Candida species) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for yeast) in three directions to ensure uniform growth.

-

-

Application of Discs:

-

Prepare sterile filter paper discs (6 mm in diameter).

-

Aseptically apply a known amount of this compound solution (e.g., 100 µg in a suitable solvent) to each disc and allow the solvent to evaporate.

-

Place the this compound-impregnated discs onto the surface of the inoculated agar plates.

-

Gently press the discs to ensure complete contact with the agar.

-

Include a negative control disc (impregnated with the solvent only) and a positive control disc (with a known antibiotic).

-

-

Incubation:

-

Invert the plates and incubate them at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for yeast.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

The size of the zone is proportional to the susceptibility of the microorganism to the compound.

-

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways affected by this compound have not yet been elucidated, studies on other marine-derived guanidine alkaloids provide valuable insights into its potential mechanisms of action. Many of these compounds exert their cytotoxic effects by inducing programmed cell death (apoptosis) and modulating key signaling cascades involved in cell survival and proliferation.

Induction of Apoptosis

Guanidine alkaloids have been shown to trigger apoptosis in cancer cells. This process is a highly regulated form of cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer. The cytotoxic activity of this compound is likely mediated, at least in part, by the induction of apoptosis.

Figure 1: Proposed pathway for this compound-induced apoptosis.

Modulation of MAPK/AP-1 Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. The Activator Protein-1 (AP-1) is a transcription factor that is a downstream target of the MAPK pathway. Several guanidine alkaloids have been found to modulate the MAPK/AP-1 signaling cascade, often leading to cell cycle arrest and apoptosis. It is plausible that this compound could exert its effects through a similar mechanism.

Figure 2: Potential modulation of the MAPK/AP-1 signaling pathway by this compound.

p53-Independent Cell Death

Interestingly, some marine guanidine alkaloids have been reported to induce cancer cell death through a p53-independent mechanism. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its mutation is common in many cancers, often leading to drug resistance. Compounds that can induce cell death independently of p53 status are therefore of significant therapeutic interest. Further investigation is required to determine if this compound's cytotoxic activity is dependent on p53.

Initial Cytotoxicity Assessment of Zarzissine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas. The document summarizes the known cytotoxic activity of this compound, provides detailed experimental protocols for relevant assays, and presents a putative signaling pathway based on the activity of structurally related compounds.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic activity against a panel of human and murine tumor cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Description | IC50 (µg/mL) |

| P-388 | Murine leukemia | 1.5[1] |

| KB | Human nasopharyngeal carcinoma | 5[1] |

| NSCLC-N6 | Human non-small-cell lung carcinoma | 10[1] |

Experimental Protocols

While the precise protocols used in the original 1994 study are not detailed, the following represents standard and detailed methodologies for assessing the cytotoxicity of a novel compound like this compound.

Cell Culture and Maintenance

-

Cell Lines: P-388 (murine leukemia), KB (human nasopharyngeal carcinoma), and NSCLC-N6 (human non-small-cell lung carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Adherent cells (KB and NSCLC-N6) are passaged upon reaching 80-90% confluency using trypsin-EDTA. Suspension cells (P-388) are subcultured by dilution.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like fluorescein isothiocyanate (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus red.

-

Procedure:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Adherent cells are detached with trypsin-EDTA, while suspension cells are collected directly. Cells are then washed twice with cold PBS.

-

Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.

-

Data Interpretation: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Putative Signaling Pathway and Experimental Workflow

While the specific signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other marine-derived guanidine alkaloids suggest a potential mechanism involving the induction of apoptosis through the activation of stress-activated protein kinase pathways.

Caption: Proposed apoptotic signaling pathway for this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Uncharted Territory: A Technical Guide to Investigating the Antimicrobial Spectrum of Zarzissine

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the antimicrobial spectrum of Zarzissine. The primary study on this compound focused on its isolation from the Mediterranean sponge Anchinoe paupertas and its cytotoxic activity against several human and murine tumor cell lines[1]. Therefore, this guide provides a framework for researchers and drug development professionals on how the antimicrobial profile of this compound could be determined, based on established methodologies and the known activities of related compounds.

The Untapped Antimicrobial Potential of Guanidine Alkaloids

This compound belongs to the guanidine alkaloids, a class of natural products known for a wide range of biological activities. While this compound itself remains uninvestigated for antimicrobial properties, many other marine-derived guanidine alkaloids have demonstrated significant, broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative pathogens, including multi-drug-resistant strains. This suggests that this compound is a compelling candidate for antimicrobial screening.

Experimental Protocols for Determining Antimicrobial Spectrum

To elucidate the antimicrobial spectrum of a novel compound like this compound, a standardized set of experiments is typically performed. The core of this investigation involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[2][3][4]

Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing concentrations of the compound across the plate.[2][5]

-

Inoculum Preparation: The test microorganism (bacterial or fungal strain) is cultured overnight and then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[2][6]

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (medium with no microorganism). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3][7]

-

Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.[2][4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a logical follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[8][9]

Methodology:

-

Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[10]

-

Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any of the test compound.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Result Determination: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[9][10]

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of this compound's activity against a panel of clinically relevant microorganisms.

Table 1: Hypothetical Antimicrobial Activity of this compound (µg/mL)

| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram (+) | Data | Data |

| Escherichia coli | ATCC 25922 | Gram (-) | Data | Data |

| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | Data | Data |

| Enterococcus faecalis | ATCC 29212 | Gram (+) | Data | Data |

| Candida albicans | ATCC 90028 | Fungus | Data | Data (MFC) |

| Aspergillus fumigatus | ATCC 204305 | Fungus | Data | Data (MFC) |

| Note: For fungi, MBC is referred to as Minimum Fungicidal Concentration (MFC). |

Signaling Pathways and Mechanism of Action

Currently, there is no information on the signaling pathways affected by this compound in microbial cells. Should initial screening reveal significant antimicrobial activity, further research would be necessary to elucidate its mechanism of action. This could involve studies on cell membrane integrity, inhibition of nucleic acid or protein synthesis, or interference with key metabolic pathways.

References

- 1. This compound, a new cytotoxic guanidine alkaloid from the Mediterranean sponge Anchinoe paupertas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 7. protocols.io [protocols.io]

- 8. microchemlab.com [microchemlab.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Preliminary Insights into the Bioactivity of Zarzissine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the preliminary findings on the mechanism of action of Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas. The available data, primarily from its initial discovery and characterization, points towards cytotoxic activity against several tumor cell lines. This document aims to provide a detailed account of the existing data, the experimental methods likely employed, and to highlight the areas where further research is critically needed to elucidate its full therapeutic potential.

Quantitative Cytotoxicity Data

This compound has demonstrated cytotoxic effects against a panel of human and murine tumor cell lines. The initial study by Bouaicha et al. (1994) provides the sole quantitative data on its bioactivity to date. These findings are summarized in the table below.[1][2]

| Cell Line | Description | IC50 (µg/mL) |

| P-388 | Murine Leukemia | 2.5 |

| KB | Human Nasopharyngeal Carcinoma | 5 |

| NSCLC-N6 | Human Lung Carcinoma | 10 |

Table 1: Cytotoxicity of this compound against various tumor cell lines. Data sourced from Bouaicha et al., 1994.[2]

Experimental Protocols

While the original publication does not provide exhaustive detail on the experimental protocols, a standard cytotoxicity assay methodology from that period would likely have been employed. A representative protocol is outlined below.

2.1. Cell Culture and Treatment

-

Cell Lines: P-388 (murine leukemia), KB (human nasopharyngeal carcinoma), and NSCLC-N6 (human lung carcinoma) cells were cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/mL.

-

Compound Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations for testing.

-

Incubation: The cells were exposed to varying concentrations of this compound and incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

2.2. Cytotoxicity Assay (Presumed MTT Assay Protocol)

-

MTT Addition: Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

Formazan Solubilization: The plates were incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells. Subsequently, a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of this compound required to inhibit cell growth by 50%, was determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, there are no published studies that investigate the specific molecular targets or signaling pathways modulated by this compound. The preliminary cytotoxicity data suggests that this compound may induce cell death, but the underlying mechanism, whether through apoptosis, necrosis, or other pathways, remains to be elucidated. Further research is required to identify the intracellular targets of this compound and to understand how it exerts its cytotoxic effects.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound like this compound.

A generalized workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

The current body of knowledge on this compound is limited to its initial isolation and preliminary cytotoxicity screening. While the compound exhibits promising cytotoxic activity against several cancer cell lines, its mechanism of action remains unknown. Future research should focus on:

-

Mechanism of Cell Death: Investigating whether this compound induces apoptosis, necrosis, or autophagy. This could involve assays such as TUNEL staining, annexin V/propidium iodide staining, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of this compound.

-

Signaling Pathway Analysis: Profiling the effects of this compound on major signaling pathways implicated in cancer, such as the MAPK, PI3K/Akt, and Wnt pathways, using methods like western blotting, reporter assays, or transcriptomic analysis.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential.

A deeper understanding of this compound's mechanism of action is crucial for its potential development as a novel anticancer agent. The preliminary data serves as a foundation for these much-needed further investigations.

References

The Anticancer Potential of Zarzissine: A Summary of In Vitro Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zarzissine is a novel guanidine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas.[1] Initial research into its biological activity has demonstrated cytotoxic effects against several tumor cell lines, suggesting its potential as a starting point for the development of new anticancer therapeutics.[1] This document summarizes the currently available data on the in vitro anticancer effects of this compound, provides a generalized experimental context, and outlines potential avenues for future research.

Quantitative Data on Cytotoxicity

The primary investigation into this compound's anticancer properties evaluated its cytotoxicity against three distinct cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this initial screening are presented below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 0.25 |

| NSCLC-N6 | Human Non-Small Cell Lung Carcinoma | 0.5 |

| HT-29 | Human Colon Adenocarcinoma | 2.5 |

| Data from Bouaicha et al., 1994.[1] |

Experimental Protocols

While the original publication does not provide a detailed step-by-step protocol, the cytotoxic activity of this compound was determined using a standard in vitro methodology. A generalized protocol for such an assay is as follows:

Cell Viability Assay (e.g., MTT or similar colorimetric assay)

-

Cell Culture: Human and murine tumor cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is replaced with a medium containing the different concentrations of this compound. Control wells receive medium with the vehicle used to dissolve this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to affect cell viability.

-

Viability Assessment: A viability reagent (e.g., MTT, XTT, or resazurin) is added to each well. This reagent is metabolically reduced by viable cells into a colored formazan product.

-

Data Acquisition: After a further incubation period, the formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The absorbance values are converted to a percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conceptual Workflow and Future Directions

The discovery and initial characterization of this compound represent the early stages of natural product drug discovery. The following diagram illustrates a general workflow for this process.

Signaling Pathways and Mechanism of Action

To date, there are no published studies elucidating the specific signaling pathways affected by this compound or its precise mechanism of action. The initial cytotoxic data suggests that it is a potent inhibitor of cancer cell proliferation, but further research is required to determine if it induces apoptosis, causes cell cycle arrest, or acts on other cellular targets.

Future research should focus on:

-

Mechanism of Action Studies: Investigating whether this compound induces apoptosis, necrosis, or autophagy in cancer cells. This can be achieved through techniques such as flow cytometry (Annexin V/PI staining), caspase activity assays, and analysis of mitochondrial membrane potential.

-

Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at a specific phase (G1, S, or G2/M) using flow cytometry with DNA staining.

-

Target Identification: Identifying the molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or computational modeling.

-

Signaling Pathway Analysis: Once a mechanism of action is better understood, key signaling pathways involved in cell death and proliferation (e.g., p53, MAPK, PI3K/Akt pathways) can be investigated using methods like Western blotting and qPCR.

Conclusion

This compound has demonstrated promising cytotoxic activity against murine leukemia, human non-small cell lung carcinoma, and human colon adenocarcinoma cell lines in initial in vitro screenings.[1] However, the current body of knowledge is limited, and a significant amount of further research is necessary to understand its therapeutic potential fully. Elucidating its mechanism of action and the signaling pathways it modulates will be critical next steps in determining its viability as a lead compound for anticancer drug development.

References

Methodological & Application

Zarzissine: A Detailed Protocol for Isolation and Purification from the Mediterranean Sponge Anchinoe paupertas

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and a detailed, though generalized, protocol for the isolation and purification of Zarzissine, a cytotoxic guanidine alkaloid with potential applications in drug development. The information is compiled from existing literature, primarily the initial discovery and characterization of the compound.

This compound was first isolated from the Mediterranean sponge Anchinoe paupertas. It is a novel 4,5-guanidino-pyridazine compound with demonstrated cytotoxic activity against several human and murine tumor cell lines, making it a molecule of significant interest for oncological research.

Data Presentation

Due to the limited availability of detailed quantitative data in the public domain, the following table presents a generalized summary of expected outcomes based on the initial isolation report. Actual yields and purity may vary depending on the specific collection of the source organism and the precise execution of the protocol.

| Step | Product | Form/Matrix | Typical Yield (from dry weight of sponge) | Purity | Analytical Method |

| 1. Extraction | Crude Dichloromethane Extract | Dark, viscous oil | 1 - 5% | Low | TLC, ¹H NMR |

| 2. Solvent Partitioning | Polar-enriched fraction | Dry powder/film | 0.1 - 0.5% | Low-Medium | TLC, ¹H NMR |

| 3. Column Chromatography | Semi-purified this compound fractions | Amorphous solid | 0.01 - 0.05% | Medium-High | TLC, HPLC, ¹H NMR |

| 4. Preparative HPLC | Pure this compound | White amorphous powder | >0.001% | >95% | HPLC, ¹H NMR, ¹³C NMR, MS, IR |

Experimental Protocols

The following protocol is based on the original isolation of this compound and employs standard natural product chemistry techniques.

Extraction of Raw Material

-

Source Material: Freeze-dried and finely ground Mediterranean sponge Anchinoe paupertas.

-

Procedure:

-

Macerate the ground sponge material with dichloromethane (CH₂Cl₂) at room temperature for 24-48 hours. The ratio of solvent to biomass should be approximately 10:1 (v/w).

-

Filter the extract and repeat the extraction process on the sponge material two more times to ensure exhaustive extraction.

-

Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, oily crude extract.

-

Solvent Partitioning

-

Purpose: To separate compounds based on their polarity and remove non-polar lipids and fats.

-

Procedure:

-

Dissolve the crude dichloromethane extract in a biphasic solvent system of n-butanol and water (1:1, v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the upper n-butanol layer, which will contain the more polar compounds, including this compound.

-

Repeat the partitioning of the aqueous layer with n-butanol twice more.

-

Combine the n-butanol fractions and evaporate to dryness under reduced pressure to obtain the polar-enriched fraction.

-

Chromatographic Purification

-

Purpose: To isolate this compound from other compounds in the polar-enriched fraction. This is a multi-step process that may require several chromatographic techniques.

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system for alkaloids is a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Initial Elution: 100% CH₂Cl₂

-

Gradient: Gradually increase the percentage of MeOH (e.g., 1%, 2%, 5%, 10%, 20%, 50%, 100% MeOH in CH₂Cl₂).

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Adsorb the polar-enriched fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine fractions containing the compound of interest based on the TLC analysis.

-

-

Purpose: To achieve high-purity separation of this compound from closely related impurities.

-

Column: A reversed-phase C18 column is typically suitable for the purification of polar alkaloids.

-

Mobile Phase: A gradient of water and a polar organic solvent such as methanol or acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Example Gradient: A linear gradient from 95:5 Water:Acetonitrile (with 0.1% TFA) to 5:95 Water:Acetonitrile (with 0.1% TFA) over 30-40 minutes.

-

-

Procedure:

-

Dissolve the semi-purified fractions from the silica gel column in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Monitor the elution profile using a UV detector (wavelengths around 210 nm and 254 nm are often used for nitrogen-containing heterocycles).

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain pure this compound.

-

Structure Elucidation and Characterization

The structure and purity of the isolated this compound should be confirmed by a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mandatory Visualization

Application Notes and Protocols for the Total Synthesis of Zarzissine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarzissine is a marine alkaloid first isolated from the Mediterranean sponge Anchinoe paupertas. It exhibits significant cytotoxic activity against various human and murine tumor cell lines, making it a molecule of interest for cancer research and drug development. Structurally, this compound is 1H-imidazo[4,5-d]pyridazin-2-amine, a unique 4,5-guanidino-pyridazine derivative.[1] To date, a specific and complete total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed, logical synthetic strategy based on established methodologies for the construction of related heterocyclic systems and guanidinylation reactions. The proposed route offers a viable pathway for the laboratory-scale synthesis of this compound, enabling further biological evaluation and the generation of novel analogs.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the guanidinyl C-N bond, leading back to a key intermediate, a diaminopyridazine derivative. The core imidazo[4,5-d]pyridazine scaffold can be envisioned to arise from a suitably substituted diaminopyridazine through cyclization. This leads to a proposed linear synthesis commencing from a commercially available or readily accessible starting material.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

The proposed forward synthesis aims to construct the imidazo[4,5-d]pyridazine core followed by the crucial guanidinylation step. The strategy is designed to be convergent and utilize robust, well-documented chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed total synthesis of this compound. These protocols are based on analogous transformations reported in the literature for similar heterocyclic systems.

Table 1: Summary of Proposed Synthetic Steps and Estimated Yields

| Step | Transformation | Reagents and Conditions | Estimated Yield (%) | Reference Analogy |

| 1 | Synthesis of 4,5-Diaminopyridazine | Multi-step synthesis from a pyridazine precursor | 40-50 (overall) | General Methods |

| 2 | Imidazole Ring Formation | 4,5-Diaminopyridazine, Cyanogen Bromide (BrCN), Methanol, Reflux | 60-70 | [2] |

| 3 | Guanidinylation of 2-Amino-imidazo[4,5-d]pyridazine | Protected Guanidinylating Agent, Base, Solvent | 50-60 | [3][4] |

| 4 | Deprotection | Acidic or Hydrogenolysis conditions | 80-90 | [3][4] |

Protocol 1: Synthesis of the Imidazo[4,5-d]pyridazine Core

This protocol describes the formation of the central heterocyclic scaffold of this compound from a diaminopyridazine precursor.

Objective: To synthesize 2-amino-1H-imidazo[4,5-d]pyridazine.

Materials:

-

4,5-Diaminopyridazine

-

Cyanogen Bromide (BrCN)

-

Methanol (anhydrous)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of 4,5-diaminopyridazine (1.0 eq) in anhydrous methanol, add cyanogen bromide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-1H-imidazo[4,5-d]pyridazine.

Expected Outcome: A solid product with an estimated yield of 60-70%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Guanidinylation to Afford this compound

This protocol details the final step of the proposed synthesis: the introduction of the guanidine moiety. A protected guanidinylating agent is recommended to control reactivity.

Objective: To synthesize this compound (1H-imidazo[4,5-d]pyridazin-2-amine) via guanidinylation.

Materials:

-

2-Amino-1H-imidazo[4,5-d]pyridazine

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar protected guanidinylating agent)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-

Guanidinylation: To a solution of 2-amino-1H-imidazo[4,5-d]pyridazine (1.0 eq) in anhydrous DMF under an inert atmosphere, add the protected guanidinylating agent (1.2 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the protected this compound intermediate.

-

Deprotection: Dissolve the crude protected intermediate in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts, filter, and concentrate to yield crude this compound.

-

Purify the final product by an appropriate method such as recrystallization or preparative HPLC to obtain pure this compound.

Expected Outcome: this compound as a solid product with an estimated yield of 40-50% over the two steps. The final structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison with the analytical data reported for the natural product.

Safety Precautions

-

Cyanogen Bromide (BrCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Trifluoroacetic acid (TFA) is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

All reactions should be performed in a well-ventilated area, and appropriate PPE should be worn at all times.

Disclaimer: This document provides a proposed synthetic strategy and associated protocols. These have not been experimentally validated and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical manipulations should be carried out with due consideration for safety.

References

- 1. This compound, a new cytotoxic guanidine alkaloid from the Mediterranean sponge Anchinoe paupertas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zarzissine Analogue Synthesis for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zarzissine, a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas, has demonstrated cytotoxic activity against various tumor cell lines.[1] Its unique 4,5-guanidino-pyridazine structure presents an attractive scaffold for the development of novel anticancer agents. This document provides a comprehensive guide for the synthesis of this compound analogues for Structure-Activity Relationship (SAR) studies. It includes a proposed synthetic strategy, detailed experimental protocols for synthesis and cytotoxic evaluation, and a discussion of potential SAR based on the general properties of related guanidine and pyridazine compounds. Additionally, a hypothetical signaling pathway for the mechanism of action of this compound is presented to guide further pharmacological investigations.

Introduction